4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester
Description
4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester (CAS 677777-57-0) is a halogenated arylboronic ester with the molecular formula C₁₃H₁₆BBrFO₂. Structurally, it features a bromine atom at the para position, a fluorine atom at the ortho position, and a methyl group at the meta position relative to the boronic ester group. The pinacol ester moiety enhances stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRDDSQYLXYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139547 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-00-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester typically involves the reaction of 4-bromo-2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common bases used include potassium carbonate or sodium hydroxide, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling the construction of biaryl and heterobiaryl architectures.
Reaction Mechanism
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Transmetalation : The boronic ester undergoes Pd-mediated transmetalation with aryl halides or triflates. The electron-withdrawing bromine and fluorine substituents enhance the boron center's Lewis acidity, accelerating this step .
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Reductive Elimination : The final C–C bond formation occurs via reductive elimination from the Pd(II) intermediate .
Optimized Conditions
Under these conditions, analogous bromophenyl pinacol esters achieve 78–80% yields in coupling reactions . The methyl group improves solubility, while fluorine directs regioselectivity during cross-coupling.
Protodeboronation Reactions
Protodeboronation enables the conversion of the boronic ester into a methyl group, offering a pathway for formal anti-Markovnikov hydromethylation.
Catalytic Protocol
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Conditions : Radical initiators (e.g., AIBN) with H₂O or methanol as proton sources .
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Mechanism : Single-electron transfer generates a boron-centered radical, followed by hydrogen atom transfer (HAT) to yield the demethylated product.
Yield Trends by Substrate Type
| Substrate Class | Yield (%) | Selectivity |
|---|---|---|
| Primary alkyl | 85–90 | High |
| Secondary alkyl | 70–75 | Moderate |
| Tertiary alkyl | 50–60 | Low |
Steric hindrance from the methyl and bromine substituents may reduce efficiency in tertiary systems.
Transmetalation in Alkyl Couplings
The compound participates in alkyl-alkyl couplings via unique transmetalation pathways:
Key Findings
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Lewis Acid Activation : The boron center coordinates with hydroxide ions under basic conditions, forming a tetrahedral boronate complex .
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Solvent Effects : Polar aprotic solvents (e.g., THF) improve ion pair formation, critical for transmetalation .
Comparative Reactivity
| Boron Reagent Type | Relative Reactivity (vs. pinacol ester) |
|---|---|
| Pinacol boronic ester | 1.0 (baseline) |
| Boronate salts | 10³–10⁴ (higher) |
| Alkylboranes | 10⁻²–10⁻³ (lower) |
Reaction Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 80°C | 75 |
| 2 | HCl (aq), acetone, 25°C | 90 |
Stability and Handling Considerations
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Hydrolysis Sensitivity : The pinacol ester group resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions .
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Storage : Stable for >12 months at −20°C under inert gas.
This compound’s versatility in cross-coupling, functionalization, and medicinal chemistry underscores its importance in synthetic organic chemistry. Continued optimization of reaction conditions and catalyst systems will further expand its utility.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions , a method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are foundational in pharmaceuticals and agrochemicals.
Key Features :
- Reactivity : The presence of both bromine and fluorine enhances its reactivity compared to other boronic esters.
- Selectivity : Its specific substitution pattern allows for selective transformations in complex organic syntheses.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its application extends to the development of drugs targeting specific diseases by facilitating the construction of complex molecular architectures.
Case Studies :
- The compound has been utilized in the synthesis of anti-cancer agents where biaryl motifs are essential for biological activity.
- Research has demonstrated its effectiveness in synthesizing compounds that inhibit specific enzymes associated with disease pathways.
Material Science
The compound is also significant in material science, particularly in the development of polymers and advanced materials. Its boron-containing structure can enhance the properties of materials used in electronics and photonics.
Applications :
- Used to create conductive polymers that have applications in organic electronics.
- Acts as a building block for materials with tailored properties for specific applications like sensors or light-emitting devices.
Biological Studies
In biochemical assays, this compound is employed as a probe to study various biological processes involving boron-containing compounds. Its ability to form stable complexes with biomolecules makes it valuable for investigating enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs differ in halogen/methyl substitution patterns and electronic properties:
Positional Effects :
- Electron-Withdrawing Halogens : Bromine and fluorine at positions 2 and 4 (target compound) reduce electron density at the boron center, slowing coupling kinetics but improving stability under basic conditions .
Solubility and Stability
- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform (up to 0.5 mol/L), while the parent acid is sparingly soluble in hydrocarbons .
- Oxidative Stability: The target compound’s fluorine substituent enhances resistance to protodeboronation compared to non-fluorinated analogs like 4-bromo-5-methylphenylboronic acid pinacol ester .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Electron-withdrawing substituents (Br, F) slow transmetallation but improve regioselectivity. For instance, the target compound couples efficiently with aryl halides using Pd(dppf)Cl₂ catalysts, yielding biaryls with >80% efficiency in optimized conditions .
- Comparative Kinetics : Halogenated analogs (e.g., 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester) require higher catalyst loadings (2–5 mol% Pd) due to increased steric and electronic hindrance compared to methyl-substituted derivatives .
Commercial Availability and Cost
- The target compound (CAS 677777-57-0) is priced at ~JPY 9,000/5g (similar to 4-methylphenylboronic acid pinacol ester), while trifluoromethoxy-substituted analogs (e.g., 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester) cost ~$500/250mg due to complex synthesis .
Biological Activity
4-Bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester (C₁₃H₁₇BBrFO₂) is an organoboron compound recognized for its versatile applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with similar compounds.
This compound features a boronic acid moiety that is esterified with pinacol, enhancing its stability and reactivity in various chemical transformations. The presence of bromine and fluorine substituents on the aromatic ring contributes to its unique electronic properties, making it suitable for specific applications in medicinal chemistry and materials science. The synthesis typically involves cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where it acts as an electrophile in the formation of biaryl compounds .
Biological Activity Overview
While specific biological activity data on this compound is limited, organoboron compounds are generally recognized for their potential therapeutic effects. Notably, they may exhibit anti-cancer properties due to their ability to interfere with cellular signaling pathways. Boron-containing compounds have been studied for their roles in drug delivery systems and as inhibitors in biochemical pathways .
Case Studies and Research Findings
- Anticancer Properties : Research indicates that boronic acids can act as inhibitors of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to apoptosis in malignant cells .
- Drug Delivery Systems : Studies have shown that boron-containing compounds can enhance the efficacy of drug delivery systems by improving the solubility and stability of therapeutic agents .
- Inhibition of Chemokine Receptors : A related study highlighted the activity of boronic acids as noncompetitive antagonists of CXCR1 and CXCR2 receptors, which are involved in inflammatory responses and cancer metastasis. The pinacol ester derivatives maintained significant activity against these targets .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Fluoro-2-methylphenylboronic acid, pinacol ester | Fluorine and methyl substituents | Used in similar coupling reactions but less sterically hindered |
| 3-Bromo-4-fluorophenylboronic acid | Bromine at position 3 | Exhibits different reactivity patterns due to bromine's position |
| 4-Bromo-3-fluorophenylboronic acid | Fluorine at position 3 | Similar applications but different electronic properties |
This comparison illustrates the unique attributes of 4-bromo-2-fluoro-5-methylphenylboronic acid, particularly its reactivity profile influenced by its specific substituent arrangement .
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-2-fluoro-5-methylphenylboronic acid, pinacol ester?
The compound can be synthesized via two primary routes:
- Photoinduced Decarboxylative Borylation : Activation of carboxylic acid precursors (e.g., N-hydroxyphthalimide esters) under visible light in the presence of bis(catecholato)diboron, yielding boronic esters without metal catalysts. This method is efficient for introducing boron groups into complex scaffolds .
- Ni/Cu-Catalyzed Defluoroborylation : Direct conversion of fluoroarenes to arylboronic esters via C–F bond cleavage. This approach is valuable for substrates with fluorinated aromatic systems, enabling selective borylation under mild conditions .
Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?
The boronic ester is pivotal in Suzuki-Miyaura cross-coupling , where it reacts with aryl/alkenyl halides or triflates in the presence of a palladium catalyst. Key considerations include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings.
- Base Optimization : K₂CO₃ or CsF in mixed solvent systems (THF/H₂O) to stabilize the boronate intermediate .
- Steric Effects : The bromo and fluoro substituents may influence coupling efficiency due to electronic deactivation, requiring elevated temperatures (80–100°C) for tertiary substrates .
Q. What methods are recommended for characterizing its stability under different pH conditions?
- UV-Vis Kinetic Studies : Monitor boronic ester hydrolysis in aqueous buffers (pH 7–10) by tracking absorbance changes at 290 nm. For example, reaction with H₂O₂ generates a 4-nitrophenol derivative (λmax = 405 nm), providing insights into oxidative stability .
- NMR Spectroscopy : ¹¹B NMR can identify boronic acid/ester equilibria, while ¹H/¹³C NMR tracks decomposition products (e.g., free pinacol or deborylated intermediates) .
Advanced Research Questions
Q. How can chemoselectivity be achieved in cross-coupling reactions involving this boronic ester?
- Controlled Speciation : Adjust solution equilibria by tuning solvent polarity (e.g., DMF vs. THF) and boron coordination. For instance, polar aprotic solvents favor tetrahedral boronate species, enhancing reactivity toward electrophilic partners .
- Protecting Group Strategies : Transient masking of the boronic ester (e.g., as a borinic ester via TFAA activation) can suppress undesired side reactions, enabling iterative C–C bond formation in multi-step syntheses .
Q. What mechanistic insights explain its reactivity in defluoroborylation or allylboration reactions?
- Radical Propagation Pathways : In photoinduced reactions, a boryl radical intermediate is generated upon light initiation, which abstracts hydrogen from the substrate to propagate a chain mechanism. This explains the high functional group tolerance observed in decarboxylative borylation .
- Borinic Ester Intermediates : Allylboration reactions proceed via in situ formation of borinic esters (detected by ¹¹B NMR), which exhibit enhanced electrophilicity and stereoselectivity (E/Z ratios >20:1) compared to pinacol esters .
Q. What spectroscopic techniques are effective in studying its phosphorescent properties?
- Time-Resolved Luminescence Spectroscopy : Room-temperature phosphorescence (RTP) with millisecond-scale lifetimes can be observed due to out-of-plane distortion at the (pinacol)B–Cipso moiety in the T₁ excited state. Solid-state packing effects dominate RTP intensity, as shown in theoretical calculations .
- X-ray Crystallography : Resolve molecular packing arrangements (e.g., π-stacking or halogen interactions) that stabilize triplet states and enhance RTP efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
